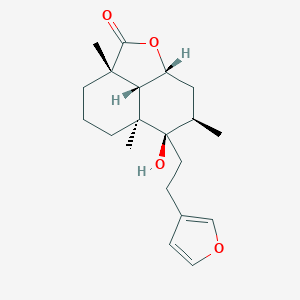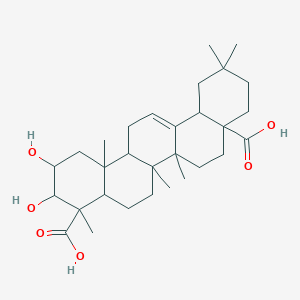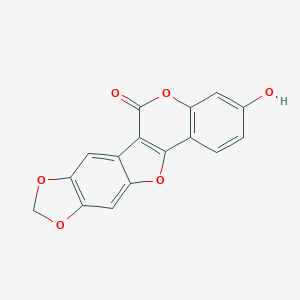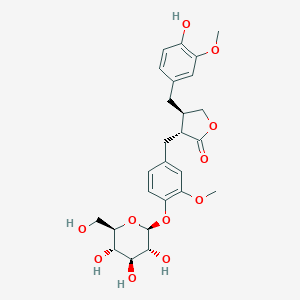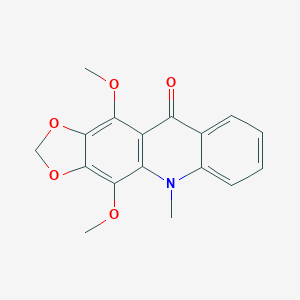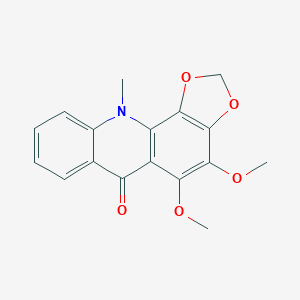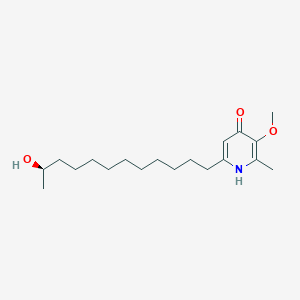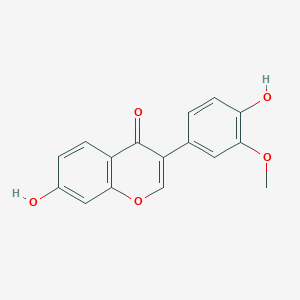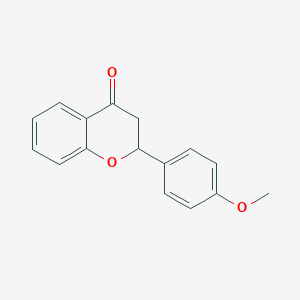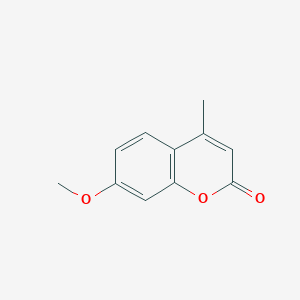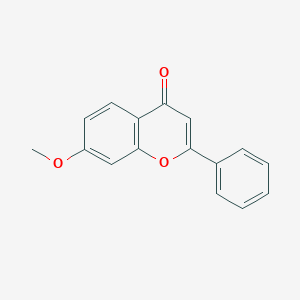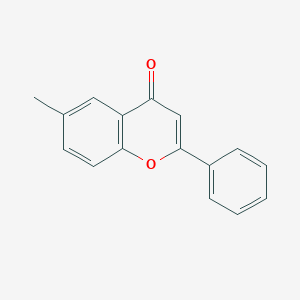
6-Methylflavone
説明
6-Methylflavone is a compound with the molecular formula C16H12O2 . It is also known by other names such as 6-Methyl-2-phenyl-4H-1-benzopyran-4-one . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of 6-Methylflavone is 236.27 g/mol . It has 16 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure includes a flavone backbone, which is a 15-carbon skeleton consisting of two benzene rings (A and B) joined by a heterocyclic pyrone ring ©.Physical And Chemical Properties Analysis
6-Methylflavone has a density of 1.2±0.1 g/cm3, a boiling point of 395.5±42.0 °C at 760 mmHg, and a flash point of 183.9±21.4 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond . Its molar refractivity is 69.0±0.3 cm3, and it has a polar surface area of 26 Å2 .科学的研究の応用
Bitter Taste Blocker
6-Methylflavone has been identified as a bitter taste blocker that significantly reduces the bitter taste of certain drugs, such as the HIV drug tenofovir alafenamide, in human subjects. It acts as a selective and potent modulator of the TAS2R39 bitter taste receptor .
Modulation of GABAA Receptors
This compound is also known to be a positive allosteric modulator (PAM) of α1β2γ2L and α1β2 GABAA receptors, which are important in the central nervous system for their role in mediating the effects of GABA, an inhibitory neurotransmitter .
Glycosylation Enhancement
Entomopathogenic fungi have been used to carry out glycosylation of flavonoids like 6-Methylflavone, which can improve their stability and bioavailability. This process is facilitated by certain strains of fungi, such as Isaria fumosorosea KCH J2 .
Anxiolytic and Sedative Effects
A derivative of 6-Methylflavone, known as 2′-methoxy-6-methylflavone (2′MeO6MF), has been studied for its anxiolytic and sedative properties. It has shown to display GABAA receptor β2/3-subunit selectivity, which is similar to that of the general anaesthetic etomidate .
作用機序
Target of Action
6-Methylflavone is an activator of α1β2γ2L and α1β2 GABAA receptors . These receptors are a type of GABA receptors, which are the major inhibitory neurotransmitters in our brains .
Mode of Action
6-Methylflavone acts as a positive allosteric modulator of GABA responses at human recombinant α1β2γ2L and α1β2 GABAA receptors . This means that it enhances the normal response to GABA at these receptors . It is essentially inactive at ρ1 GABAC receptors .
Biochemical Pathways
The primary biochemical pathway affected by 6-Methylflavone is the GABAergic system . By acting as a positive allosteric modulator of GABA responses, 6-Methylflavone enhances the inhibitory effects of GABA neurotransmission. This can lead to various downstream effects, including potential neuroprotective effects .
Pharmacokinetics
It is known that the bioavailability of flavonoid compounds can be improved through glycosylation . Glycosylation usually results in the improvement of their stability and bioavailability .
Result of Action
The primary result of 6-Methylflavone’s action is the enhancement of GABA responses at certain GABA receptors . This can lead to various effects, depending on the specific context in which the compound is used. For example, it has been suggested that 6-Methylflavone may have neuroprotective effects .
Action Environment
The action of 6-Methylflavone can potentially be influenced by various environmental factors. For example, the efficacy of 6-Methylflavone as a positive allosteric modulator can be influenced by the specific subtypes of GABA receptors present . Additionally, the compound’s stability and bioavailability can be improved through glycosylation .
Safety and Hazards
特性
IUPAC Name |
6-methyl-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQJBXPAMJLUSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351008 | |
| Record name | 6-Methylflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylflavone | |
CAS RN |
29976-75-8 | |
| Record name | 6-Methyl-2-phenyl-chromen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029976758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHYL-2-PHENYL-CHROMEN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3JCS9D3KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



